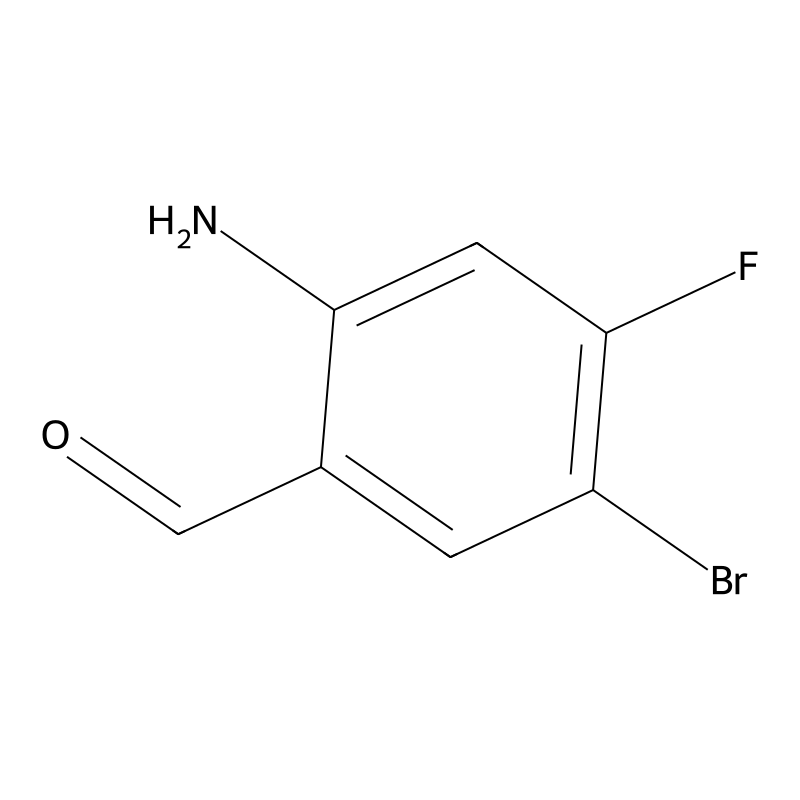2-Amino-5-bromo-4-fluorobenzaldehyde

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Amino-5-bromo-4-fluorobenzaldehyde is an organic compound with the molecular formula C₇H₅BrFNO and a molecular weight of approximately 218.02 g/mol. It features a benzaldehyde moiety substituted with an amino group, a bromine atom, and a fluorine atom. This compound is recognized for its potential applications in pharmaceuticals and organic synthesis, particularly due to the presence of both electron-withdrawing and electron-donating groups that influence its reactivity and biological properties .
The reactivity of 2-Amino-5-bromo-4-fluorobenzaldehyde can be attributed to its functional groups:
- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
- Condensation Reactions: The aldehyde functionality allows for condensation reactions with various nucleophiles, such as amines and alcohols, leading to the formation of imines or acetals.
- Electrophilic Aromatic Substitution: The presence of bromine and fluorine can direct electrophilic substitution on the aromatic ring, allowing for further functionalization.
These reactions are essential for synthesizing more complex molecules in medicinal chemistry and materials science .
Several methods can be employed to synthesize 2-Amino-5-bromo-4-fluorobenzaldehyde:
- Bromination of 4-Fluoroaniline: This method involves the bromination of 4-fluoroaniline to introduce the bromine atom at the 5-position, followed by formylation to obtain the aldehyde.
- Formylation of 5-Bromo-4-fluoroaniline: Using Vilsmeier-Haack reaction conditions, 5-bromo-4-fluoroaniline can be reacted with phosphorus oxychloride and dimethylformamide to yield 2-Amino-5-bromo-4-fluorobenzaldehyde.
- Direct Amination: Another approach involves the direct amination of suitable precursors under controlled conditions to yield the desired compound .
2-Amino-5-bromo-4-fluorobenzaldehyde has several potential applications:
- Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.
- Organic Synthesis: Its reactivity makes it useful in various organic transformations, including the preparation of dyes and agrochemicals.
- Research: It can be utilized in studies exploring structure-activity relationships in drug design .
While specific interaction studies for 2-Amino-5-bromo-4-fluorobenzaldehyde are sparse, compounds with similar structures have been investigated for their interactions with various biological macromolecules. These studies often focus on:
- Enzyme Inhibition: Assessing how such compounds may inhibit specific enzymes relevant to disease pathways.
- Receptor Binding: Evaluating binding affinities to various receptors involved in pharmacological responses.
Understanding these interactions can help elucidate the compound's potential therapeutic effects .
Similar Compounds: Comparison
Several compounds share structural similarities with 2-Amino-5-bromo-4-fluorobenzaldehyde. Below is a comparison highlighting their unique features:
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| 4-Amino-3-bromobenzaldehyde | Amino group at para position | Antimicrobial activity reported |
| 2-Amino-4-bromobenzaldehyde | Amino group at ortho position | Potential anticancer properties |
| 3-Amino-5-fluorobenzaldehyde | Fluoro group at meta position | Involved in dye synthesis |
Each of these compounds possesses unique reactivity profiles and biological activities that differentiate them from 2-Amino-5-bromo-4-fluorobenzaldehyde, making them interesting subjects for further research .








